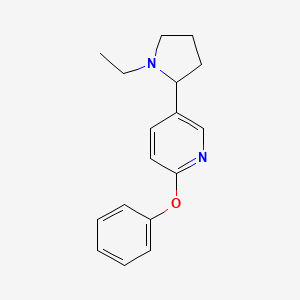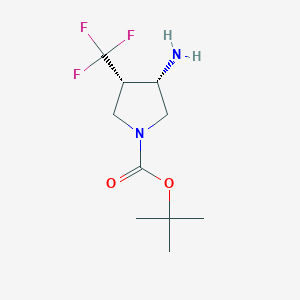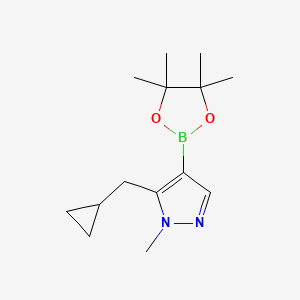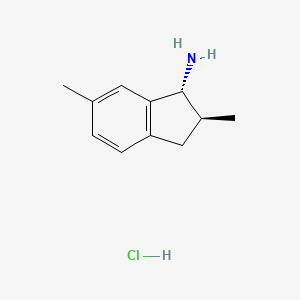
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina clorhidrato es un compuesto químico conocido por sus significativas propiedades farmacológicas. Es un polvo cristalino blanco que es soluble en agua y etanol. Este compuesto se utiliza a menudo en la industria farmacéutica debido a sus diversas aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina clorhidrato normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación del derivado del indeno.
Hidrogenación: El derivado del indeno se somete a hidrogenación para formar el compuesto dihidroindeno.
Introducción de la amina: El compuesto dihidroindeno se hace reaccionar entonces con una fuente de amina para introducir el grupo amina.
Formación de clorhidrato: Finalmente, el compuesto amina se trata con ácido clorhídrico para formar la sal clorhidrato.
Métodos de producción industrial
En entornos industriales, la producción de (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina clorhidrato implica reactores de hidrogenación a gran escala y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. El proceso está optimizado para la rentabilidad y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede participar en reacciones de sustitución, en particular la sustitución nucleófila, utilizando reactivos como hidróxido de sodio o amoníaco.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Hidróxido de sodio en solución acuosa.
Productos principales
Oxidación: Formación de las correspondientes cetonas o ácidos carboxílicos.
Reducción: Formación de derivados de amina completamente saturados.
Sustitución: Formación de compuestos de amina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina clorhidrato se utiliza como bloque de construcción quiral para la síntesis de moléculas complejas. Su estructura única permite la creación de compuestos estereoquímicamente puros.
Biología
En la investigación biológica, este compuesto se utiliza para estudiar los efectos de los derivados de amina en los procesos celulares. Sirve como compuesto modelo para comprender la interacción de las aminas con las membranas biológicas.
Medicina
Médicamente, (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina clorhidrato se investiga por su posible uso en el tratamiento de trastornos neurológicos. Su capacidad para cruzar la barrera hematoencefálica lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina clorhidrato implica su interacción con dianas moleculares específicas en el cuerpo. Actúa principalmente sobre el sistema nervioso central modulando la liberación de neurotransmisores. El compuesto se une a los receptores y altera las vías de señalización, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- (1R,2S)-2-metil-2,3-dihidro-1H-inden-1-amina clorhidrato
- (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina sulfato
- (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina nitrato
Singularidad
Lo que diferencia a (1R,2S)-2,6-dimetil-2,3-dihidro-1H-inden-1-amina clorhidrato de compuestos similares es su estereoquímica específica y la presencia de la sal clorhidrato. Esta combinación única mejora su solubilidad y biodisponibilidad, lo que la hace más eficaz en aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m0./s1 |
Clave InChI |
NNNCTWOOSYPXJE-IBYXRORRSA-N |
SMILES isomérico |
C[C@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl |
SMILES canónico |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


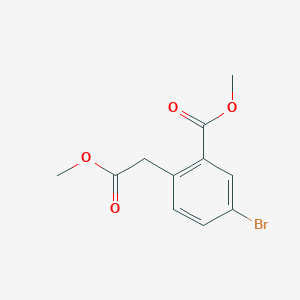

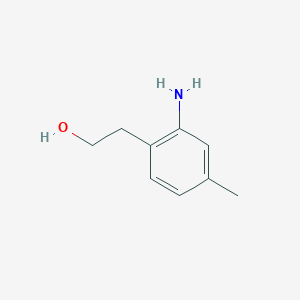


![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)

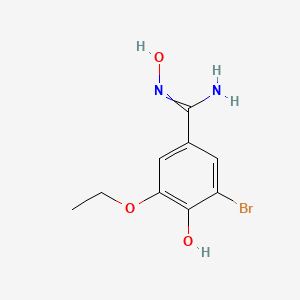
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)
